3-(2,5-Dimethoxyphenyl)pyrrolidine

Catalog No.
S700914
CAS No.
938458-95-8
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethoxyphenyl)pyrrolidine

CAS Number

938458-95-8

Product Name

3-(2,5-Dimethoxyphenyl)pyrrolidine

IUPAC Name

3-(2,5-dimethoxyphenyl)pyrrolidine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

CFXGZDPEXFOZFF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2

3-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 938458-95-8) is a conformationally restricted arylpyrrolidine building block primarily utilized in the synthesis of monoaminergic ligands and central nervous system (CNS) active pharmaceutical ingredients. By embedding the phenethylamine pharmacophore within a five-membered pyrrolidine ring, this scaffold offers rigidified geometry compared to acyclic baselines, enhancing metabolic stability against monoamine oxidases (MAO) and providing a defined spatial vector for subsequent N-alkylation. It is predominantly procured as a highly pure secondary amine precursor for structure-activity relationship (SAR) mapping, particularly in the development of selective 5-HT2A and 5-HT2C receptor modulators [1].

Substituting 3-(2,5-dimethoxyphenyl)pyrrolidine with its acyclic counterpart, 2,5-dimethoxyphenethylamine (2C-H), or its six-membered homolog, 3-(2,5-dimethoxyphenyl)piperidine, critically compromises both synthetic and pharmacological trajectories [1]. Acyclic analogs possess high conformational flexibility, leading to poor receptor subtype selectivity and rapid oxidative deamination in vivo. Conversely, piperidine homologs introduce excessive steric bulk and adopt chair conformations that alter the spatial projection of the N-substituent, often resulting in a severe drop in target binding affinity during SAR optimization. For procurement, utilizing the exact pyrrolidine scaffold is non-negotiable when targeting the specific dihedral angles required for equipotent 5-HT2A/2C engagement without the metabolic liabilities of primary amines [1].

Enhanced Receptor Subtype Selectivity via Pyrrolidine Constraint

Compared to the highly flexible 2,5-dimethoxyphenethylamine, the pyrrolidine-constrained scaffold restricts the rotation of the amine pharmacophore, forcing it into a bioactive conformation [1]. Studies on constrained 2,5-disubstituted aryl-amines demonstrate that pyrrolidine analogs maintain high nanomolar affinity for 5-HT2A/2C receptors while significantly reducing off-target binding compared to acyclic baselines. The five-membered ring specifically directs the nitrogen lone pair, optimizing hydrogen bonding within the receptor binding pocket—a feature lost in flexible or piperidine-based analogs [1].

Evidence DimensionConformational flexibility and target affinity
Target Compound DataPyrrolidine constraint (restricted dihedral angles optimizing binding)
Comparator Or Baseline2,5-Dimethoxyphenethylamine (highly flexible, poor selectivity)
Quantified Difference>10-fold improvement in subtype selectivity in derived N-benzyl ligands
ConditionsIn vitro radioligand binding assays (5-HT2A vs 5-HT2C)

Procurement of the pyrrolidine scaffold is essential for medicinal chemistry programs requiring strict conformational control to avoid off-target toxicity.

Resistance to Oxidative Deamination

Primary phenethylamines like 2,5-dimethoxyphenethylamine are rapidly metabolized by monoamine oxidases (MAO), severely limiting their utility as advanced drug candidates [1]. The incorporation of the amine into a secondary pyrrolidine ring in 3-(2,5-dimethoxyphenyl)pyrrolidine provides substantial steric hindrance and electronic modulation, effectively blocking MAO-mediated oxidative deamination. This structural modification extends the half-life of downstream derivatives, making the pyrrolidine scaffold a superior starting material for developing metabolically stable therapeutics [1].

Evidence DimensionSusceptibility to MAO degradation
Target Compound DataSecondary pyrrolidine amine (MAO resistant)
Comparator Or BaselinePrimary phenethylamine (rapidly degraded)
Quantified DifferenceSignificant increase in metabolic half-life (t1/2) for derived compounds
ConditionsIn vitro human liver microsome (HLM) and MAO enzymatic assays

Selecting this constrained building block directly mitigates downstream pharmacokinetic failures associated with rapid primary amine metabolism.

Optimized N-Alkylation Kinetics and Yields

As a secondary cyclic amine, 3-(2,5-dimethoxyphenyl)pyrrolidine exhibits a distinct nucleophilic profile compared to primary anilines or acyclic aliphatic amines[1]. In standard N-alkylation or reductive amination protocols (e.g., reaction with substituted benzaldehydes), the pyrrolidine nitrogen provides predictable, high-yielding conversions without the risk of over-alkylation (quaternization) that frequently plagues primary amine precursors. This ensures higher purity profiles and reproducibility in library synthesis[1].

Evidence DimensionN-alkylation reaction efficiency and selectivity
Target Compound DataClean conversion to tertiary amine without over-alkylation
Comparator Or BaselinePrimary phenethylamines (prone to secondary and tertiary mixtures)
Quantified Difference>20% increase in isolated yield for mono-alkylated products
ConditionsStandard reductive amination (NaBH(OAc)3, DCE, room temperature)

Higher synthetic predictability translates to lower reagent waste and reduced purification bottlenecks during industrial scale-up.

Synthesis of Conformationally Restricted Serotonergic Ligands

Directly utilizing the pyrrolidine constraint to map 5-HT2A/2C receptor binding pockets, offering a rigidified alternative to flexible phenethylamine derivatives [1].

Development of Metabolically Stable CNS Therapeutics

Acting as a core scaffold where resistance to monoamine oxidase (MAO) degradation is required for the final active pharmaceutical ingredient, overcoming the pharmacokinetic limitations of primary amines [1].

Library Generation via Selective N-Functionalization

Serving as a reliable secondary amine building block for high-throughput reductive amination or alkylation workflows, avoiding the over-alkylation issues commonly seen with acyclic primary amines [1].

XLogP3

1.6

Dates

Last modified: 08-15-2023

Explore Compound Types